Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Brand Name: Vulcanchem
CAS No.: 59898-79-2
VCID: VC4680704
InChI: InChI=1S/C15H18N2O3S2/c1-3-20-11(18)8-21-15-16-13-12(14(19)17(15)2)9-6-4-5-7-10(9)22-13/h3-8H2,1-2H3
SMILES: CCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C
Molecular Formula: C15H18N2O3S2
Molecular Weight: 338.44

Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

CAS No.: 59898-79-2

Cat. No.: VC4680704

Molecular Formula: C15H18N2O3S2

Molecular Weight: 338.44

* For research use only. Not for human or veterinary use.

Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate - 59898-79-2

CAS No. 59898-79-2
Molecular Formula C15H18N2O3S2
Molecular Weight 338.44
IUPAC Name ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Standard InChI InChI=1S/C15H18N2O3S2/c1-3-20-11(18)8-21-15-16-13-12(14(19)17(15)2)9-6-4-5-7-10(9)22-13/h3-8H2,1-2H3
Standard InChI Key XSXISYKGDDTUGA-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C

Structural Characteristics

Core Structure

The compound features a benzothiolo[2,3-d]pyrimidine scaffold, a bicyclic system where a benzene ring is fused to a thiolo-pyrimidine moiety. Key structural elements include:

  • 3-Methyl group: Attached to the pyrimidine ring at position 3, contributing to steric and electronic effects.

  • 4-Oxo group: A carbonyl group at position 4, enhancing electron-withdrawing properties.

  • 5,6,7,8-Tetrahydrobenzothiolo ring: A partially saturated thiophene ring fused to the pyrimidine.

  • Ethyl thioacetate side chain: A sulfanyl-acetate group linked to the pyrimidine ring at position 2.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₃S₂
Molecular Weight338.44 g/mol
CAS Number59898-79-2

SMILES and 2D Structure

The SMILES notation for this compound is:
CCOC(=O)CSC1=Nc2c(sc3ccccc23)C(=O)N1C(C)CCCN4CCCC4

This representation highlights the ethyl acetate group (CCOC(=O)), the sulfanyl linkage (CSC1), and the fused benzothiolo-pyrimidine core (c2c(sc3ccccc23)C(=O)N1C(C)CCCN4CCCC4).

Synthesis and Preparation

Synthetic Routes

The synthesis of Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step reactions:

  • Formation of the benzothiolo-pyrimidine core: Cyclization reactions involving thiophene precursors and pyrimidine derivatives.

  • Introduction of the methyl group: Alkylation or substitution reactions to attach the methyl group at position 3.

  • Attachment of the ethyl thioacetate group: Nucleophilic substitution or coupling reactions to introduce the sulfanyl-acetate moiety.

For example, a common approach involves reacting a benzothiolo-pyrimidin-2-thiol intermediate with ethyl bromoacetate in the presence of a base.

Reaction Conditions and Reagents

StepReagents/ConditionsPurpose
CyclizationAcidic or basic media, heat Formation of the fused ring system
AlkylationMethyl iodide, K₂CO₃, DMF Introduction of the methyl group
Thioester formationEthyl bromoacetate, NaH, THFAttachment of the ethyl thioacetate

Physical and Chemical Properties

Solubility and Stability

PropertyValue/Description
SolubilityLimited data; likely moderate in polar aprotic solvents (e.g., DMSO, DMF)
StabilityStable under inert conditions; sensitive to strong acids/bases
HazardPrecaution
Skin/IrritationWear protective gloves
Eye IrritationUse safety goggles
Respiratory ExposureUse N95 mask in poorly ventilated areas

Applications in Research and Development

Medicinal Chemistry

This compound serves as a lead structure for optimizing:

  • Drug-likeness: The ethyl acetate group can be modified to enhance metabolic stability.

  • Target specificity: The pyrimidine ring can be functionalized for kinase inhibition or receptor modulation.

Industrial and Material Science

Potential uses include:

  • Catalysis: As a ligand in coordination chemistry.

  • Polymer chemistry: Monomer for sulfur-containing polymers.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator